![molecular formula C17H21N5O2 B5296621 N-(6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5296621.png)
N-(6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)-4H-1,2,4-triazol-4-amine
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Overview
Description
The chemical compound belongs to a class of complex organic molecules featuring isoquinoline and triazole rings. These structures are of significant interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds often involves reactions of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide with various reagents to afford new derivatives through processes like acylation, amination, and cycloaddition reactions. Notably, these reactions can lead to the creation of novel propanediol and aminopropanol derivatives (Aghekyan et al., 2015), (Aghekyan et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of spiro arrangements and multiple functional groups. This complexity is indicative of the potential for diverse chemical reactivity and interactions. Studies have focused on understanding the conformation and electronic distribution within such molecules, aiding in the design of new compounds with desired properties.
Chemical Reactions and Properties
Isoquinoline derivatives exhibit a wide range of chemical reactivities, including cycloaddition reactions, which are a cornerstone for synthesizing spiro and other complex cyclic structures. The formation of spiro compounds often involves multi-step syntheses that require precise control over reaction conditions to achieve the desired selectivity and yield (Zhou et al., 2022).
properties
IUPAC Name |
6,7-dimethoxy-N-(1,2,4-triazol-4-yl)spiro[4H-isoquinoline-3,1'-cyclopentane]-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-23-14-7-12-9-17(5-3-4-6-17)20-16(13(12)8-15(14)24-2)21-22-10-18-19-11-22/h7-8,10-11H,3-6,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVCQLLMKWOSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3(CCCC3)N=C2NN4C=NN=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325497 |
Source
|
Record name | 6,7-dimethoxy-N-(1,2,4-triazol-4-yl)spiro[4H-isoquinoline-3,1'-cyclopentane]-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663634 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,7-dimethoxy-N-(1,2,4-triazol-4-yl)spiro[4H-isoquinoline-3,1'-cyclopentane]-1-amine | |
CAS RN |
332358-94-8 |
Source
|
Record name | 6,7-dimethoxy-N-(1,2,4-triazol-4-yl)spiro[4H-isoquinoline-3,1'-cyclopentane]-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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